molecular formula C23H20N6O2S B10876355 (4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10876355
M. Wt: 444.5 g/mol
InChI Key: MARASEJFHHYPBG-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring, an imidazole ring, and a pyrazolone core, making it a molecule of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the benzothiazole derivative This intermediate is then reacted with a hydrazine derivative to form the pyrazolone core

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in each step of the synthesis. Catalysts and reagents are carefully selected to ensure the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole and pyrazolone rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially converting it into a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The pharmacological potential of the compound is explored in medicinal chemistry. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals, dyes, and pigments due to its complex structure and reactivity.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The benzothiazole and imidazole rings can bind to enzymes or receptors, modulating their activity. The pyrazolone core may interact with cellular pathways, influencing processes such as cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness: The presence of the methoxy group on the phenyl ring in (4Z)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its class.

Properties

Molecular Formula

C23H20N6O2S

Molecular Weight

444.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[2-(1H-imidazol-5-yl)ethyliminomethyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C23H20N6O2S/c1-31-17-8-6-15(7-9-17)21-18(13-24-11-10-16-12-25-14-26-16)22(30)29(28-21)23-27-19-4-2-3-5-20(19)32-23/h2-9,12-14,28H,10-11H2,1H3,(H,25,26)

InChI Key

MARASEJFHHYPBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCCC5=CN=CN5

Origin of Product

United States

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